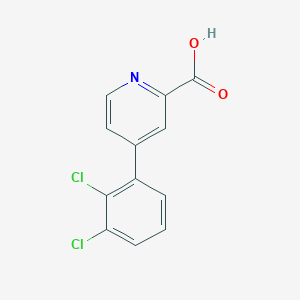

4-(2,3-Dichlorophenyl)picolinic acid

Description

Significance of Picolinic Acid Scaffolds in Academic Chemical Research

The picolinic acid scaffold, or pyridine-2-carboxylic acid, is a versatile and highly valued building block in academic and industrial chemical research. umsl.edugoogle.com It is a derivative of pyridine (B92270) with a carboxylic acid group at the 2-position. umsl.edu This arrangement makes it a bidentate chelating agent, capable of forming stable complexes with a variety of metal ions, including chromium, zinc, and iron. googleapis.com Its structural and electronic features contribute to its wide-ranging applications. googleapis.com

In the field of agrochemicals, picolinic acid derivatives are a notable class of synthetic auxin herbicides. mdpi.com Compounds such as picloram, clopyralid, and the more recent halauxifen-methyl (B1255740) are based on this scaffold and function by mimicking the plant hormone auxin, leading to uncontrolled growth and eventual death of targeted weeds. mdpi.comorganic-chemistry.org Research continues to explore modifications of the picolinic acid core to discover new herbicides with improved efficacy and crop selectivity. mdpi.com

Beyond agriculture, the picolinic acid framework is significant in medicinal chemistry and biological research. It is an endogenous metabolite of the amino acid tryptophan in mammals and has been implicated in a variety of neuroprotective, immunological, and anti-proliferative effects. nih.gov Recent studies have highlighted its potential as a broad-spectrum antiviral agent, capable of inhibiting the entry of enveloped viruses like SARS-CoV-2 and influenza A virus into host cells. nih.gov Furthermore, its derivatives are synthesized as ligands for transition metals and as intermediates for creating more complex molecules with potential therapeutic applications. umsl.edu For instance, picolinic acid has been used as a catalyst in the preparation of 1,4-dihydropyridine (B1200194) intermediates, which are useful in the synthesis of drugs like felodipine (B1672334). google.com

Table 1: Applications of Picolinic Acid Scaffolds in Research

| Field of Research | Specific Application | Example Compounds/Derivatives |

| Agrochemicals | Synthetic Auxin Herbicides | Picloram, Clopyralid, Halauxifen-methyl mdpi.comorganic-chemistry.org |

| Medicinal Chemistry | Antiviral Agents | Picolinic Acid (against SARS-CoV-2, IAV) nih.gov |

| Drug Synthesis Intermediates | Catalyst for Felodipine intermediates google.com | |

| Coordination Chemistry | Metal Ion Chelation | Ligands for Cr, Zn, Mn, Cu, Fe googleapis.com |

| Organic Synthesis | Versatile Building Blocks | Aminopicolinic acid derivatives umsl.edu |

Overview of Dichlorophenyl Moieties in Bioactive Chemical Structures

The dichlorophenyl moiety is a common feature in a wide array of biologically active compounds, where the position of the two chlorine atoms on the phenyl ring can significantly influence the molecule's activity, selectivity, and metabolic stability. Chlorine atoms are known to modulate properties such as lipophilicity and electronic character, which are critical for a molecule's interaction with biological targets.

In agrochemical science, dichlorophenyl groups are present in numerous herbicides and fungicides. For example, compounds containing a 3,4-dichlorophenyl group have been investigated for their herbicidal properties. mdpi.comresearchgate.net

In pharmaceuticals, the dichlorophenyl motif is found in drugs targeting a range of conditions. The antihypertensive drug felodipine is a dihydropyridine (B1217469) derivative containing a 2,3-dichlorophenyl group. google.com The synthesis of this drug often starts from 2,3-dichlorobenzaldehyde. google.com Other research has explored picolinamide (B142947) derivatives, such as 3-hydroxy-N-(3',4'-dichlorophenyl) picolinamide, for their potential as kinase inhibitors. google.com Furthermore, various heterocyclic compounds incorporating dichlorophenyl groups have been synthesized and investigated for their potential antimicrobial and antifungal activities. researchgate.net The presence of this moiety is often crucial for the observed biological effect. For instance, studies on certain 2-phenol-4,6-dichlorophenyl-pyridines have shown that the chlorine atoms are important for improving the potency of topoisomerase inhibitory activity, a key mechanism in some anticancer agents.

Table 2: Examples of Bioactive Compounds Containing a Dichlorophenyl Moiety

| Compound Class | Specific Moiety | Associated Biological Activity |

| Dihydropyridines | 2,3-Dichlorophenyl | Antihypertensive (e.g., Felodipine) google.com |

| Picolinamides | 3,4-Dichlorophenyl | Kinase Inhibition google.com |

| Pyridazinones | 3,4-Dichlorophenyl | Antimicrobial, Antifungal researchgate.net |

| Quinolines | 3,4-Dichlorophenyl | Potential Antiviral csic.es |

| Pyridines | Dichlorophenyl | Topoisomerase Inhibition |

Research Trajectories and Academic Relevance of 4-(2,3-Dichlorophenyl)picolinic Acid

While the picolinic acid scaffold and the dichlorophenyl moiety are individually well-represented in scientific literature, specific academic research focusing directly on this compound is not extensively documented in publicly available sources. The academic relevance of this specific compound can, however, be inferred from the established importance of its constituent parts and the synthetic methodologies available for its creation.

The primary research trajectory for a molecule with this structure would likely be in the discovery of new bioactive compounds, particularly in agrochemicals or pharmaceuticals. The combination of a picolinic acid core, known for its herbicidal action, with a dichlorophenyl group, a common feature in pesticides and drugs, makes it a logical target for synthesis and biological screening.

From a synthetic chemistry perspective, the creation of 4-aryl picolinic acids is a topic of academic interest. The key chemical challenge is the formation of the carbon-carbon bond between the 4-position of the pyridine ring and the phenyl ring. Modern organometallic cross-coupling reactions provide efficient and general methods to achieve this. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide using a palladium catalyst, is a widely used method for constructing such biaryl systems. nih.govnih.gov Another powerful method is the Negishi coupling, which involves the reaction of an organozinc compound with an organohalide, also catalyzed by nickel or palladium. nih.govnih.gov The development and optimization of these coupling reactions for heteroaromatic substrates, like picolinic acid derivatives, remain an active area of academic research.

Therefore, the academic relevance of this compound lies in its potential as a novel bioactive agent and as a target molecule for the application and advancement of modern synthetic methodologies. Its synthesis would likely involve a multi-step process, culminating in a key cross-coupling step to install the 2,3-dichlorophenyl group onto a suitably functionalized picolinic acid precursor.

Table 3: Potential Synthetic Strategies for this compound

| Synthetic Method | Picolinic Acid Partner | Dichlorophenyl Partner | Catalyst System |

| Suzuki-Miyaura Coupling | 4-Halopicolinic acid (or ester) | 2,3-Dichlorophenylboronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) nih.govmdpi.com |

| Negishi Coupling | 4-Halopicolinic acid (or ester) | (2,3-Dichlorophenyl)zinc halide | Palladium or Nickel catalyst nih.govnih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-(2,3-dichlorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO2/c13-9-3-1-2-8(11(9)14)7-4-5-15-10(6-7)12(16)17/h1-6H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWYVOFSMEXOUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=NC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity and Molecular Mechanism Investigations

Antimicrobial Research Perspectives

Antifungal Potency Against Fungal and Yeast Species

Picolinic acid (PA), the parent compound of 4-(2,3-Dichlorophenyl)picolinic acid, and its derivatives have demonstrated notable antimicrobial and antifungal properties. Studies have shown that PA and its sodium and potassium salts exhibit strong antimicrobial activity against various microorganisms, including the yeast Candida albicans. pan.olsztyn.pl The effectiveness of these compounds is often pH-dependent, with stronger activity generally observed in more acidic environments. pan.olsztyn.pl For instance, PA and sodium picolinate (B1231196) have shown antimicrobial action at concentrations ranging from 0.02 to 0.78 mg/mL at pH 5.0. pan.olsztyn.pl

The mechanism of antifungal action is believed to be linked to the compound's ability to chelate metal ions, which are essential for microbial growth and enzymatic function. This chelating property can disrupt cellular processes in fungi. nih.gov Furthermore, some alkaloids containing carboxylic acid moieties, a structural feature of picolinic acid, have shown a range of mild to strong effects against various fungal and bacterial strains. nih.gov The combination of picolinic acid with other established antifungal or antimicrobial agents, such as clarithromycin (B1669154) and certain fluoroquinolones, has been shown to potentiate their effects, suggesting its potential use as an adjunct in antimicrobial therapies. nih.govoup.com

Table 1: Antimicrobial Activity of Picolinic Acid (PA) and its Sodium Salt (PS)

| Compound | Organism | MIC (mg/mL) at pH 5.0 | MIC (mg/mL) at pH 7.0 |

| Picolinic Acid | Candida albicans | 0.78 | 3.13 |

| Picolinic Acid | Staphylococcus aureus | 0.39 | 0.78 |

| Picolinic Acid | Pseudomonas aeruginosa | 0.78 | 3.13 |

| Picolinic Acid | Bacillus subtilis | 0.20 | 0.39 |

| Sodium Picolinate | Candida albicans | 0.78 | 3.13 |

| Sodium Picolinate | Staphylococcus aureus | 0.02 | 0.19 |

| Sodium Picolinate | Pseudomonas aeruginosa | 0.39 | 3.13 |

| Sodium Picolinate | Bacillus subtilis | 0.20 | 0.39 |

Data sourced from Borawska et al. pan.olsztyn.pl MIC (Minimal Inhibitory Concentration) is the lowest concentration of a substance that prevents visible growth of a microorganism.

Exploration of DNA Interaction Mechanisms in Antimicrobial Action

The antimicrobial effects of many compounds are rooted in their ability to interact with DNA, thereby inhibiting replication and transcription and ultimately leading to cell death. Picolinic acid is known to be an iron-chelating agent that can inhibit DNA synthesis. nih.gov This action is thought to interfere with the iron-dependent formation of a stable free radical essential for ribonucleotide reductase, a key enzyme in the synthesis of deoxyribonucleotides. nih.gov

Enzyme and Receptor Target Engagement

Investigation of Allosteric Modulation of Neurotransmitter Receptors

Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's response to its endogenous ligand. nih.govmdpi.comjove.com This mechanism allows for a more nuanced fine-tuning of neurotransmission compared to direct agonists or antagonists. mdpi.com

While extensive research exists on allosteric modulators for various neurotransmitter receptors like serotonin, dopamine, and glutamate (B1630785) receptors, specific data identifying this compound as an allosteric modulator is not prominent in the reviewed literature. mdpi.commdpi.comnih.gov However, the broader class of N-phenylpicolinamide derivatives has been investigated for activity at metabotropic glutamate receptor subtype 4 (mGluR4). For example, certain N-(methylthiophenyl)picolinamide derivatives have shown high in vitro binding affinity for mGluR4, indicating that the picolinamide (B142947) scaffold can be adapted for targeting neurotransmitter receptors. nih.gov These findings suggest the potential for developing picolinic acid derivatives as allosteric modulators, even though the specific activity of this compound in this context remains to be elucidated. nih.gov

Specific Enzyme Inhibition Studies (e.g., Botulinum Neurotoxin Light Chain)

The picolinic acid scaffold has been successfully utilized to develop potent enzyme inhibitors. A notable example is the inhibition of the Botulinum Neurotoxin serotype A Light Chain (BoNT/A LC), a zinc-endopeptidase that is a key component of the most potent known toxin. nih.govplos.org BoNT/A LC cleaves specific proteins involved in neurotransmitter release, causing paralysis. google.com

Table 2: Inhibition of BoNT/A LC by a Picolinic Acid Derivative

| Compound | Target Enzyme | Inhibition Constant (Ki) |

| Lomofungin (Natural Product Precursor) | BoNT/A LC | 6.7 ± 0.7 µM |

| CBIP (Picolinic Acid Derivative) | BoNT/A LC | 2.6 ± 0.2 µM |

Data sourced from Bremer et al. nih.gov Ki (Inhibition Constant) represents the concentration required to produce half-maximum inhibition.

Kinase Inhibition Assays and Their Biological Implications

Protein kinases are critical enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of diseases like cancer. mdpi.com Consequently, kinase inhibitors are a major focus of drug development. The picolinic acid scaffold has emerged as a promising starting point for the design of new kinase inhibitors.

Recent studies have focused on designing and synthesizing novel picolinic acid derivatives to evaluate their inhibitory effects against specific kinases, such as the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. researchgate.netpensoft.net Molecular docking studies have shown that certain picolinic acid derivatives can fit well within the ATP-binding pocket of the EGFR kinase domain. researchgate.netpensoft.net For instance, one derivative, referred to as compound 5 in a study by Abbas et al., demonstrated cytotoxic activity against A549 lung cancer cells with an IC₅₀ value of 99.93 µM. pensoft.net This activity was linked to the induction of apoptosis mediated by endoplasmic reticulum stress. pensoft.net These findings underscore the potential of the picolinic acid framework as a template for developing targeted anticancer agents that function through kinase inhibition. researchgate.netpensoft.net The specific activity of this compound as a kinase inhibitor would require dedicated screening and evaluation.

Role in Metal Chelation and Biological Complexation

A defining characteristic of picolinic acid and its derivatives is their ability to act as effective bidentate chelating agents for a variety of metal ions, including iron, zinc, copper, and manganese. sjctni.eduwikipedia.org Chelation occurs through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the adjacent carboxylate group. sjctni.edu This property is fundamental to many of its biological effects.

The chelation of metal ions can significantly impact biological systems. For example, by sequestering iron, picolinic acid can inhibit iron-dependent enzymes and processes, such as DNA synthesis, and influence iron homeostasis by affecting the expression of proteins like ferritin and transferrin receptors. nih.govnih.gov Studies have shown that picolinic acid can increase the efflux of various divalent metal ions from liposomes and alter their aqueous solubility, demonstrating its capacity to mobilize metals. nih.gov The formation of stable metal complexes is a key aspect of the physiological activity of picolinic acid derivatives, influencing everything from nutrient absorption to antimicrobial action. sjctni.edunih.gov The dichlorophenyl substitution in this compound would modulate the electronic properties of the picolinic acid ring, likely influencing the stability and reactivity of the metal complexes it forms.

Coordination Chemistry with Biologically Relevant Metal Ions

The fundamental structure of picolinic acid allows it to form stable complexes with a variety of biologically significant metal ions, including but not limited to zinc, copper, iron, manganese, and cobalt. The coordination typically involves the deprotonated carboxylate group and the pyridine nitrogen, creating a five-membered chelate ring, a stable arrangement that enhances the complex's thermodynamic stability.

For this compound, the presence of the dichlorophenyl group at the 4-position of the pyridine ring is expected to influence its electronic properties and, consequently, its coordination behavior, though the fundamental bidentate chelation via the picolinate moiety would remain the primary mode of interaction. The electron-withdrawing nature of the chlorine atoms could modulate the electron density on the pyridine ring, potentially affecting the Lewis basicity of the nitrogen atom and the acidity of the carboxylic proton.

Spectroscopic studies, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, are crucial in elucidating the coordination modes of picolinic acid derivatives. In the IR spectra of metal complexes of picolinic acid, a characteristic shift in the stretching frequencies of the C=N and C=O bonds is observed upon coordination to a metal ion, confirming the involvement of these groups in chelation. Similarly, changes in the chemical shifts of the pyridine and carboxylic acid protons in ¹H NMR spectra provide evidence of complex formation.

The geometry of the resulting metal complexes can vary depending on the metal ion, its oxidation state, and the stoichiometry of the ligand-to-metal ratio. Octahedral, tetrahedral, and square planar geometries are commonly observed for transition metal complexes of picolinic acid and its derivatives. For instance, studies on picolinic acid have shown that it can form octahedral complexes with Co(II) and Ni(II), and distorted octahedral complexes with Cu(II).

Table 1: Potential Coordination Characteristics of this compound with Biologically Relevant Metal Ions (Hypothesized based on Picolinic Acid)

| Metal Ion | Potential Coordination Geometry | Key Spectroscopic Indicators of Chelation |

| Zinc (Zn²⁺) | Tetrahedral or Octahedral | Shift in C=O and C=N stretching frequencies in IR spectra. |

| Copper (Cu²⁺) | Distorted Octahedral or Square Planar | Broadening of signals in ESR spectra; shift in IR bands. |

| Iron (Fe²⁺/Fe³⁺) | Octahedral | Changes in the electronic absorption spectra (d-d transitions). |

| Manganese (Mn²⁺) | Octahedral | Paramagnetic effects in NMR spectra. |

| Cobalt (Co²⁺/Co³⁺) | Octahedral | Characteristic UV-Vis absorption bands. |

Influence of Chelation on Molecular Bioactivity

The chelation of metal ions by picolinic acid derivatives can significantly modulate their biological activity. This phenomenon is often explained by Tweedy's chelation theory, which posits that the chelation of a metal ion by a ligand can enhance the lipophilicity of the metal ion, facilitating its transport across biological membranes. Once inside the cell, the metal complex can dissociate, releasing the metal ion to exert its biological effect, or the complex itself can be the active species.

The antimicrobial activity of metal complexes of picolinic acid and its derivatives has been a subject of interest. For instance, nickel(II) complexes of picolinic acid have demonstrated notable antibacterial activity against various bacterial strains. The enhanced activity of the metal complexes compared to the free ligand is often attributed to the increased lipophilicity and the combined effects of the metal and the ligand. Copper(II) complexes of picolinic acid derivatives have also shown promising antimicrobial properties.

Furthermore, the coordination of metal ions can influence other biological activities. For example, copper complexes of picolinic acid have been investigated for their potential catalytic activity in biological reactions. The specific substitution on the picolinic acid backbone, such as the 2,3-dichlorophenyl group in the case of the subject compound, would be expected to fine-tune this bioactivity by altering the steric and electronic properties of the complex, thereby influencing its interaction with biological targets.

Table 2: Hypothesized Influence of Chelation on the Bioactivity of this compound

| Metal Complex | Potential Biological Activity | Plausible Mechanism of Action |

| [Zn(4-(2,3-Cl₂Ph)pic)₂] | Enhanced cellular uptake of zinc | Increased lipophilicity facilitating membrane transport. |

| [Cu(4-(2,3-Cl₂Ph)pic)₂] | Antimicrobial, Catalytic | Interference with microbial metabolic pathways; redox cycling. |

| [Fe(4-(2,3-Cl₂Ph)pic)₃] | Modulation of iron homeostasis | Delivery of iron to cellular components. |

| [Mn(4-(2,3-Cl₂Ph)pic)₂] | Enzyme modulation | Acting as a cofactor or inhibitor for metalloenzymes. |

| [Co(4-(2,3-Cl₂Ph)pic)₂] | Potential anticancer activity | Induction of oxidative stress or inhibition of DNA synthesis. |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Impact of Aryl Substitution Patterns on Biological Efficacy

The nature and position of substituents on the aryl ring are critical determinants of a molecule's biological efficacy. In the context of 4-aryl picolinic acids, the substitution pattern governs the compound's electronic properties, hydrophobicity, and steric profile, which in turn dictate its interaction with biological targets.

The 4-(2,3-dichlorophenyl) group is a key structural feature of the title compound. The presence of an aryl group at the 4-position of a 1,4-dihydropyridine (B1200194) ring, a related heterocyclic structure, has been shown to be a fundamental requirement for optimal activity. researchgate.net The dichlorination pattern on this phenyl ring significantly modulates the molecule's properties. The placement of chlorine atoms at positions 2 and 3 (ortho and meta, respectively) creates a distinct electronic distribution and steric hindrance compared to other dichlorophenyl isomers, such as the 2,6-dichloro or 3,4-dichloro arrangements. researchgate.netnih.gov

The electron-withdrawing nature of the two chlorine atoms reduces the electron density of the phenyl ring, influencing its ability to participate in π-π stacking or other electronic interactions with a receptor. The specific 2,3-substitution pattern results in an asymmetric distribution of charge and steric bulk, which can be crucial for achieving specific and high-affinity binding to a target protein. Studies on related pyridopyrimidines have shown that the 6-(2,6-dichlorophenyl) moiety was instrumental in achieving potent inhibitory activity. researchgate.net This highlights the general importance of dichlorophenyl substitutions in driving biological efficacy.

| Substitution Pattern | Relative Position | Key Electronic/Steric Features |

|---|---|---|

| 2,3-dichloro | ortho, meta | Asymmetric electronic distribution; steric hindrance adjacent to the bond with the picolinic ring. |

| 2,6-dichloro | ortho, ortho | Symmetric steric hindrance, potentially forcing the phenyl ring out of plane with the picolinic ring. |

| 3,4-dichloro | meta, para | Asymmetric electronic distribution; less steric hindrance near the connecting bond compared to 2,3- or 2,6-isomers. |

| 3,5-dichloro | meta, meta | Symmetric electronic effects with less direct steric clash at the point of connection. |

Stereoelectronic effects, which encompass the interplay of steric and electronic properties arising from specific three-dimensional arrangements of atoms and orbitals, are critical for understanding ligand-target interactions. researchgate.net For 4-(2,3-Dichlorophenyl)picolinic acid, the spatial orientation of the chlorine atoms and the lone pairs of electrons on the pyridine (B92270) nitrogen and carboxylic acid oxygens dictates the molecule's preferred conformation and its interaction field.

The electronic properties of a ligand can induce significant discrimination in its reactivity and binding affinity. nih.gov The strong inductive and field effects of the two chlorine atoms create a unique electrostatic potential map around the molecule. This specific electronic signature is a key aspect of molecular recognition by a target protein. The interaction between the ligand's frontier molecular orbitals (HOMO and LUMO) and those of the receptor site determines the stability of the resulting complex. The precise geometry imposed by the 2,3-dichloro substitution pattern ensures that these electronic features are presented to the target in a specific orientation, which can be essential for eliciting a biological response.

Comprehensive SAR Analysis of this compound Analogs

A comprehensive SAR analysis involves systematically modifying a lead compound to map out the chemical features essential for activity. For this compound, SAR exploration would involve modifications at three primary locations: the picolinic acid core, the carboxylic acid functional group, and the dichlorophenyl ring.

Based on SAR studies of analogous picolinic acid herbicides, certain trends can be predicted. mdpi.comnih.gov For instance, the carboxylic acid at position 2 of the pyridine ring is often crucial for activity, likely acting as a key hydrogen bond donor and acceptor. mdpi.com Modifications to the dichlorophenyl ring, such as altering the position of the chlorine atoms or replacing them with other halogens (e.g., fluorine, bromine), would likely have a significant impact on efficacy. The introduction of additional substituents on either the pyridine or phenyl ring could further refine activity, with studies on similar structures showing that strong electron-withdrawing groups can sometimes decrease inhibitory activity. mdpi.com

| Modification Site | Structural Change | Anticipated Impact on Activity (Based on related series) | Reference Concept |

|---|---|---|---|

| Position 2 (Pyridine) | Esterification of Carboxylic Acid | Often leads to a prodrug; may alter pharmacokinetics but can be hydrolyzed to the active acid form. | nih.gov |

| Position 4 (Pyridine) | Replacement of Phenyl with other Aryl/Heteroaryl groups | Highly sensitive; the nature of the aryl group is a primary determinant of potency and selectivity. | researchgate.net |

| Phenyl Ring | Varying Halogen Substitution (e.g., F, Br) | Modulates lipophilicity and electronic character, leading to varied potency. Fluorine can enhance metabolic stability. | estranky.sk |

| Phenyl Ring | Introduction of Methyl or Methoxy groups | Can improve or decrease activity depending on the target's steric and electronic requirements. | mdpi.com |

| Pyridine Ring | Addition of other substituents (e.g., amino, chloro) | Can significantly alter binding affinity and selectivity. Amino groups, for instance, are present in other active picolinates like Picloram. | nih.gov |

Development and Application of 3D-QSAR Models (e.g., CoMFA, CoMSIA)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) methods are powerful computational tools used to correlate the biological activity of a set of compounds with their 3D molecular properties. slideshare.net Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are instrumental in drug design and optimization. nih.govnih.gov

In a typical 3D-QSAR study of this compound analogs, a series of compounds with known biological activities would be structurally aligned.

CoMFA calculates steric and electrostatic fields around the molecules.

CoMSIA calculates similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields, often providing a more nuanced model. nih.gov

The resulting models generate contour maps that visualize regions where specific physicochemical properties are favorable or unfavorable for activity. For example, a CoMSIA model might reveal a region where bulky, electropositive substituents increase activity, while another area might favor small, electronegative groups. mdpi.com Such models provide predictive power for designing new, more potent analogs and offer insights into the requirements of the biological target's binding site. nih.gov

| Parameter | Description | Typical Value for a Robust Model | Reference Concept |

|---|---|---|---|

| q² (or Q²) | Cross-validated correlation coefficient; measures the internal predictive ability of the model. | > 0.5 | nih.govnih.gov |

| r²_ncv (or r²) | Non-cross-validated correlation coefficient; measures the goodness of fit of the model to the training set data. | > 0.9 | nih.govnih.gov |

| r²_pred | Predictive correlation coefficient for an external test set; measures the model's ability to predict the activity of new compounds. | > 0.6 | nih.govresearchgate.net |

Molecular Docking Investigations for Predictive Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is used to elucidate ligand-receptor interactions at an atomic level and can help rationalize observed SAR data. nih.gov

In a docking study of this compound, the molecule would be placed into the binding site of a relevant target protein (e.g., an auxin-signaling F-box protein, a target for picolinate (B1231196) herbicides). nih.gov The simulation would explore various conformations and orientations of the ligand, calculating a binding score or energy for each pose.

The results would likely show key interactions, such as:

Hydrogen Bonding: The carboxylic acid group is a prime candidate for forming hydrogen bonds with polar amino acid residues like Arginine, Glutamine, or Serine. nih.gov

Hydrophobic Interactions: The dichlorophenyl ring would likely be situated in a hydrophobic pocket of the receptor, interacting with non-polar residues such as Leucine, Valine, or Phenylalanine. nih.gov

Halogen Bonding: The chlorine atoms could potentially form halogen bonds with electron-donating atoms (like oxygen) in the protein backbone or side chains.

These predictive models are invaluable for understanding how the compound achieves its biological effect and for guiding the design of new analogs with improved binding affinity. nih.gov

| Interaction Type | Ligand Feature | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydrogen Bond | Carboxylic Acid, Pyridine Nitrogen | Gln, Asn, His, Ser, Thr, Arg, Tyr |

| Hydrophobic | Dichlorophenyl Ring | Ala, Val, Leu, Ile, Pro, Phe, Trp, Met |

| π-π Stacking | Phenyl Ring, Pyridine Ring | Phe, Tyr, Trp, His |

| Ionic Interaction | Carboxylate (deprotonated acid) | Arg, Lys, His (protonated) |

Bioisosteric Modifications and Their Effects on Pharmacological Profiles

Bioisosteric replacement is a strategy in medicinal chemistry used to optimize molecular properties by substituting one functional group with another that has similar physical or chemical characteristics. baranlab.org This can improve potency, alter selectivity, enhance metabolic stability, and modulate pharmacokinetic properties. nih.govdrughunter.com

For this compound, the carboxylic acid is a common target for bioisosteric replacement. prismbiolab.com Carboxylic acids are often associated with poor cell permeability and rapid metabolism. Replacing this group can lead to compounds with improved pharmacological profiles.

Common bioisosteres for carboxylic acids include:

Tetrazole: A tetrazole ring is a well-established non-classical bioisostere. It is acidic (similar pKa to carboxylic acids) but is generally more lipophilic and metabolically stable. This switch has successfully improved potency in other drug classes, such as the angiotensin II antagonist losartan. drughunter.com

Acyl Sulfonamide: These groups can mimic the acidity and hydrogen bonding pattern of carboxylic acids but often have different physicochemical properties that can enhance membrane permeability. drughunter.com

Hydroxamic Acid: This group can also act as a bioisostere, though its properties differ significantly.

| Functional Group | Approximate pKa | General Characteristics | Reference Concept |

|---|---|---|---|

| Carboxylic Acid | ~4–5 | Classical hydrogen bond donor/acceptor; often polar and subject to metabolic conjugation. | drughunter.com |

| Tetrazole | ~5–6 | Acidic proton, metabolically stable, increased lipophilicity compared to carboxylic acid. Can improve oral bioavailability. | drughunter.com |

| Acyl Sulfonamide | ~3–5 | Strongly acidic, can mimic geometry but with different charge distribution. | drughunter.comprismbiolab.com |

| Hydroxamic Acid | ~9–10 | Weaker acid, potent metal chelator, different H-bonding pattern. | rsc.org |

Computational Chemistry and in Silico Analysis

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. karazin.ua It is widely employed to predict the optimized geometry and electronic properties of molecules. For a molecule like 4-(2,3-Dichlorophenyl)picolinic acid, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), can determine its most stable three-dimensional conformation. karazin.uasemanticscholar.orgresearchgate.net

Table 1: Representative Geometric Parameters Calculated via DFT for a Related Dichlorinated Aromatic Compound. Note: This data is illustrative for a related compound, 2,6-dichloro-4-fluoro phenol (B47542), to demonstrate typical DFT outputs, as specific data for this compound is not available in the cited literature. karazin.uaresearchgate.net

| Parameter Type | Atoms Involved | Calculated Value (DFT/B3LYP) |

| Bond Length | C-Cl | 1.75 Å |

| Bond Length | C-O | 1.36 Å |

| Bond Angle | Cl-C-C | 120.5° |

| Bond Angle | C-O-H | 109.2° |

| Dihedral Angle | C-C-C-C | ~0.0° (indicating planarity) |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. semanticscholar.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap suggests that a molecule is more reactive, more polarizable, and requires less energy for electronic excitation. semanticscholar.org Conversely, a large gap implies higher kinetic stability. This gap is instrumental in determining the electronic absorption characteristics of the compound, as it correlates with the energy of the lowest-energy electronic transition, which can be observed using UV-Visible spectroscopy. The charge transfer within the molecule is evidenced by the computed HOMO and LUMO energies. semanticscholar.org

Table 2: Representative Frontier Orbital Energies for a Related Compound. Note: The following data for 2,6-dichloro-4-fluoro phenol is provided as an example of typical values obtained from HOMO-LUMO analysis. karazin.uasemanticscholar.org

| Parameter | Value (eV) | Method |

| EHOMO | -6.89 | DFT/B3LYP/6-311+G(d,p) |

| ELUMO | -1.23 | DFT/B3LYP/6-311+G(d,p) |

| Energy Gap (ΔE) | 5.66 | DFT/B3LYP/6-311+G(d,p) |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its conformational flexibility. The molecule possesses a rotational degree of freedom around the single bond connecting the dichlorophenyl ring and the picolinic acid ring. MD simulations can sample the vast conformational space accessible to the molecule in different environments (e.g., in a vacuum, in water, or bound to a protein), revealing the preferred dihedral angles and the energy barriers between different conformations.

When studying the interaction of this compound with a biological target, MD simulations are invaluable for assessing binding stability. After docking the molecule into a protein's binding site, an MD simulation can be run for an extended period (often hundreds of nanoseconds) to observe the dynamics of the complex. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial pose, the Root Mean Square Fluctuation (RMSF) of protein residues, and the evolution of intermolecular interactions (like hydrogen bonds) are monitored. A stable binding mode is typically characterized by low and stable RMSD values, indicating that the ligand does not drift out of the binding pocket. These simulations provide a dynamic picture of the binding event that is not available from static docking studies. nih.gov

Virtual Screening Approaches for Identification of Novel Bioactive Compounds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com These methods are broadly categorized as either structure-based or ligand-based.

In a ligand-based approach, a molecule with known activity, such as this compound, can be used as a query to search for other compounds with similar features. This is often done by comparing 2D fingerprints (which encode structural features) or 3D shapes. nih.gov For example, a Tanimoto coefficient can be used to quantify the similarity between the ECFP_4 fingerprints of the query and library compounds. nih.gov

In structure-based virtual screening, the three-dimensional structure of a protein target is used. youtube.com Large compound libraries are computationally docked into the binding site of the target protein, and a scoring function is used to estimate the binding affinity of each molecule. frontiersin.org In this context, this compound could be a "hit" discovered from screening a large virtual library against a specific protein. The goal of virtual screening is to enrich the hit rate, reducing the number of compounds that need to be tested experimentally, thereby saving significant time and resources. youtube.comnih.gov

Cheminformatics Tools for Structure-Activity Landscape Exploration

Cheminformatics provides the tools to analyze the relationship between chemical structure and biological activity, known as the Structure-Activity Relationship (SAR). A key concept in this field is the Structure-Activity Landscape (SAL). nih.gov This landscape visualizes how changes in chemical structure relate to changes in biological activity.

A particularly useful tool for exploring this landscape is the Structure-Activity Landscape Index (SALI). blogspot.com The SALI value quantifies the local discontinuity in the SAR landscape for a pair of molecules. It is defined as the absolute difference in activity divided by one minus the structural similarity. blogspot.com

SALIi,j = |Ai - Aj| / (1 - sim(i, j))

Here, Ai and Aj are the activities of molecules i and j, and sim(i, j) is their structural similarity (e.g., Tanimoto similarity). A high SALI value indicates an "activity cliff," where a small change in structure leads to a large, disproportionate change in biological activity. blogspot.comexcli.de Identifying these cliffs is crucial as they can highlight specific molecular features that are critical for activity, providing valuable guidance for lead optimization. blogspot.com By analyzing a series of picolinic acid derivatives, cheminformatics tools can map the SAR, identify key functional groups, and guide the design of new, more potent compounds.

Experimental Methodologies and Advanced Research Techniques

Chemical Synthesis and Purity Assessment

The generation of a pure sample of 4-(2,3-dichlorophenyl)picolinic acid is the foundational step for all subsequent research. This involves sophisticated organic synthesis protocols followed by comprehensive purity analysis.

Multi-Step Organic Synthesis Protocols

The synthesis of this compound, a bi-aryl compound, is typically achieved through cross-coupling reactions. A common and effective strategy is the Suzuki-Miyaura cross-coupling reaction. A plausible synthetic route is outlined below:

Synthetic Scheme:

A potential synthesis could start from a commercially available picolinic acid derivative, such as methyl 4-chloropicolinate. This starting material would undergo a palladium-catalyzed Suzuki coupling reaction with 2,3-dichlorophenylboronic acid. The final step involves the hydrolysis of the methyl ester to yield the desired carboxylic acid, this compound.

Step 1: Esterification of Picolinic Acid: Picolinic acid can be converted to its methyl ester, methyl picolinate (B1231196), to protect the carboxylic acid group during the subsequent coupling reaction.

Step 2: Halogenation: The methyl picolinate would then be halogenated at the 4-position, for example, using a brominating agent, to produce methyl 4-bromopicolinate.

Step 3: Suzuki-Miyaura Coupling: The key bond-forming step involves the reaction of methyl 4-bromopicolinate with 2,3-dichlorophenylboronic acid. This reaction is catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) in the presence of a base (e.g., Na₂CO₃) and a suitable solvent system (e.g., toluene/ethanol/water).

Step 4: Hydrolysis: The resulting methyl 4-(2,3-dichlorophenyl)picolinate is then hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final product, this compound.

Purification at each step is critical and is typically performed using techniques such as column chromatography or recrystallization to ensure the isolation of intermediates and the final product with high purity.

High-Resolution Spectroscopic Characterization (NMR, MS, IR, UV-Vis)

Once synthesized, the molecular structure and purity of this compound must be unequivocally confirmed using a suite of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for structural elucidation.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the dichlorophenyl ring. The pyridine protons would appear as doublets or doublets of doublets in the aromatic region (typically δ 7.0-9.0 ppm). The three protons on the dichlorophenyl ring would also produce characteristic multiplets in the aromatic region. A broad singlet for the carboxylic acid proton would likely be observed at a downfield chemical shift (>10 ppm), which would disappear upon D₂O exchange.

¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid would be found far downfield (typically >160 ppm). The aromatic carbons of both rings would appear in the δ 120-150 ppm range.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which confirms its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₁₂H₇Cl₂NO₂), which is approximately 267.99 g/mol . The isotopic pattern of the molecular ion peak would be characteristic for a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorption bands include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretch from the carbonyl group (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic rings (around 1400-1600 cm⁻¹), and C-Cl stretching vibrations (around 600-800 cm⁻¹). researchgate.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. rsc.org The conjugated aromatic system of this compound would be expected to show characteristic absorption bands in the UV region, typically between 200 and 400 nm, corresponding to π→π* transitions.

Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Signals for 3 pyridine protons and 3 dichlorophenyl protons in the aromatic region (δ 7.0-9.0 ppm); broad singlet for COOH proton (>10 ppm). |

| ¹³C NMR | Signal for C=O carbon (>160 ppm); signals for 11 aromatic carbons (δ 120-150 ppm). |

| Mass Spec (HRMS) | Molecular ion peak (M⁺) at m/z ≈ 267.9854 for C₁₂H₇Cl₂NO₂ with a characteristic isotopic pattern for two chlorine atoms. nih.govnist.govnist.gov |

| IR (cm⁻¹) | Broad O-H (2500-3300); C=O (~1700); Aromatic C=C/C=N (1400-1600); C-Cl (600-800). nih.gov |

| UV-Vis (nm) | Absorption maxima in the 200-400 nm range due to π→π* transitions in the conjugated system. rsc.org |

In Vitro Biological Assays (Preclinical Focus)

To understand the potential therapeutic applications of this compound, a series of in vitro biological assays are conducted. These assays are designed to identify molecular targets, characterize interactions, and investigate the compound's effects on cellular mechanisms.

Receptor Binding and Functional Assays for Target Ligand Identification

The initial step in understanding a compound's biological activity is often to determine if it binds to a specific receptor.

Receptor Binding Assays: These assays measure the affinity of the compound for a target receptor. A common method is the competitive binding assay using a radiolabeled ligand known to bind to the receptor of interest (e.g., P2X4 or P2X7 receptors). nih.govnih.gov Membranes from cells expressing the target receptor are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC₅₀) can be calculated, indicating the compound's binding affinity.

Functional Assays: These assays measure the biological response following receptor binding. For example, if the target is a G-protein coupled receptor (GPCR) or an ion channel, functional assays might measure changes in second messengers (e.g., cAMP, Ca²⁺) or ion flux. nih.gov For instance, a calcium influx assay using a fluorescent dye like Fluo-4 can be used to determine if the compound acts as an agonist or antagonist at a calcium-permeable ion channel. nih.gov

Enzymatic Activity Measurements and Kinetic Analyses

If the compound is hypothesized to target an enzyme, its inhibitory or activating effects are quantified.

Enzymatic Activity Assays: These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. For example, to test for inhibition of a kinase, a typical assay would measure the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate peptide. nih.gov The activity is quantified by measuring the amount of phosphorylated substrate formed over time. The concentration of the compound that inhibits the enzyme's activity by 50% is its IC₅₀ value.

Kinetic Analyses: Once a compound is identified as an enzyme inhibitor, kinetic studies are performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This involves measuring the initial reaction rates at various substrate and inhibitor concentrations. The data are then plotted using methods such as Lineweaver-Burk or Michaelis-Menten plots to elucidate the kinetic parameters.

Cell-Based Assays for Mechanistic Investigations in Model Systems

Cell-based assays are crucial for understanding the effect of a compound in a more complex biological context.

Cytotoxicity and Viability Assays: These assays determine the concentration at which a compound becomes toxic to cells. Common methods include the MTT assay, which measures metabolic activity, or assays that measure cell membrane integrity, such as the lactate (B86563) dehydrogenase (LDH) release assay. These are essential for establishing a therapeutic window for the compound. mdpi.com

Reporter Gene Assays: These assays are used to monitor the activity of a specific signaling pathway. Cells are engineered to express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of a promoter that is regulated by the pathway of interest. Changes in reporter protein expression upon treatment with the compound indicate modulation of the pathway. mdpi.commdpi.com

Apoptosis and Cell Cycle Analysis: If a compound shows anti-proliferative effects, further assays are conducted to determine the underlying mechanism.

Apoptosis Assays: Flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining can distinguish between viable, apoptotic, and necrotic cells. researchgate.net Caspase activity assays can also measure the activation of key enzymes in the apoptotic cascade.

Cell Cycle Analysis: Flow cytometry of cells stained with a DNA-binding dye like propidium iodide allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M), revealing if the compound causes cell cycle arrest at a specific checkpoint. mdpi.comresearchgate.net

Based on a comprehensive search of available scientific literature, there is no specific information regarding the experimental methodologies of Surface Plasmon Resonance (SPR) for binding kinetics and affinity, or X-ray crystallography for atomic-resolution complex structures for the chemical compound “this compound”.

Extensive searches were conducted to locate research findings, including data on ligand-target interactions, binding kinetics (such as association and dissociation rates), and detailed structural information from crystallographic studies for this specific molecule. Unfortunately, these searches did not yield any results containing the required data.

Therefore, it is not possible to provide an article with the requested detailed research findings and data tables for "this compound" as outlined in the user's instructions. There is no publicly available research that fits the specific biophysical techniques mentioned for this compound.

Future Research Directions for 4 2,3 Dichlorophenyl Picolinic Acid

Identification of Novel Biological Targets and Signaling Pathways

A primary avenue of future research will be the definitive identification of the biological targets and signaling pathways modulated by 4-(2,3-Dichlorophenyl)picolinic acid. Studies on related picolinic acid compounds offer valuable starting points. For instance, certain picolinate (B1231196) derivatives are recognized as synthetic auxin herbicides that bind to specific receptors like the auxin-signaling F-box protein 5 (AFB5) instead of the more common target, TIR1. drugbank.comyoutube.com Future studies should investigate whether this compound shares this mechanism or interacts with other components of plant hormone signaling.

In non-plant systems, endogenous picolinic acid has been shown to reversibly arrest normal cells in the G1 phase of the cell cycle, while its effects on transformed or cancerous cells can vary, indicating an interaction with fundamental growth control mechanisms. nih.gov This suggests that the subject compound could potentially modulate critical cellular signaling networks. Research should focus on exploring its impact on major pathways such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer and is known to have multiple points of cross-regulation with other signaling cascades like the Ras/ERK pathway. youtube.com

Table 1: Potential Research Methods for Target and Pathway Identification

| Methodology | Objective | Potential Targets/Pathways |

|---|---|---|

| Affinity Chromatography-Mass Spectrometry | Isolate and identify specific binding proteins from cell lysates. | Receptors, enzymes, transcription factors. |

| Kinase Profiling Assays | Screen for inhibitory activity against a broad panel of protein kinases. | PI3K, AKT, mTOR, and other kinases. |

| RNA-Seq/Transcriptomic Analysis | Analyze changes in gene expression in cells treated with the compound. | Identify upregulated or downregulated signaling pathways. |

| Flow Cytometry | Assess the compound's effect on cell cycle progression in various cell lines. | G1/S or G2/M checkpoint proteins. |

Rational Design of Second-Generation Analogs with Improved Selectivity and Potency

Building on the foundational understanding of its biological activity, the rational design of second-generation analogs is a crucial next step. This involves systematically modifying the chemical structure of this compound to enhance desired properties like target selectivity and biological potency. Structure-activity relationship (SAR) studies on similar picolinic acid herbicides have demonstrated that strategic chemical modifications can yield significant improvements. jst.go.jp

For example, research on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids revealed that introducing different substituents on the phenyl ring can dramatically alter herbicidal activity. youtube.comnih.gov Similarly, future work on this compound could explore modifications at several key positions to optimize its function.

Key areas for structural modification include:

The Dichlorophenyl Ring: Altering the position and nature of the halogen substituents (e.g., replacing chlorine with fluorine or bromine) or introducing other functional groups could fine-tune electronic properties and binding interactions.

The Picolinic Acid Core: Modifications to the pyridine (B92270) ring, such as the introduction of amino or fluoro groups, have been shown to influence the activity of related compounds. nih.gov

The Carboxylic Acid Group: Esterification to create prodrugs (e.g., methyl or benzyl (B1604629) esters) could improve cellular uptake and bioavailability, as seen with herbicides like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. drugbank.comyoutube.com

These rationally designed analogs would then be synthesized and subjected to rigorous biological screening to identify candidates with superior performance profiles.

Exploration of Multi-Targeting Approaches for Complex Biological Systems

Many complex diseases and biological processes are governed by intricate networks of signaling pathways rather than a single target. youtube.com A forward-looking research direction is to explore the potential of this compound and its derivatives as multi-targeting agents. This approach, also known as polypharmacology, aims to design single molecules that can modulate multiple nodes within a disease-relevant network, potentially leading to higher efficacy and a reduced likelihood of resistance. chemicalbook.com

Given that signaling pathways like PI3K/AKT/mTOR are heavily interconnected with other networks such as Ras/ERK, NF-κB, and p53, a compound that influences a key protein in one pathway may have cascading effects on others. youtube.com Future research could intentionally design analogs of this compound that possess affinity for several targets across these interconnected pathways. This would involve a combination of computational modeling and extensive screening to identify molecules with the desired multi-target profile.

Development of Green Chemistry Synthetic Routes for Scalable Production

As research progresses towards potential applications, the development of sustainable and scalable manufacturing processes becomes paramount. Traditional organic synthesis often relies on hazardous solvents, harsh reagents, and produces significant waste. wikipedia.orgnih.gov Future research must focus on creating "green" synthetic routes for this compound that are safer, more efficient, and environmentally benign.

The principles of green chemistry offer a framework for this research. nih.gov Key objectives would include:

Maximizing Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product, minimizing waste. nih.gov

Using Safer Solvents: Replacing toxic organic solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical CO2. wikipedia.org

Employing Catalysis: Utilizing highly efficient catalysts to reduce energy consumption and the need for stoichiometric reagents. Recent research has shown the utility of novel heterogeneous catalysts for synthesizing picolinate derivatives. nih.gov

Reducing Derivatives: Minimizing the use of protecting groups and other derivatization steps to streamline the process and reduce waste. umsl.edu

Conventional laboratory synthesis of picolinic acids can involve strong oxidants like potassium permanganate (B83412) or hazardous reagents like thionyl chloride. umsl.eduorgsyn.org A significant research goal would be to replace these with more environmentally friendly alternatives.

Application of Artificial Intelligence and Machine Learning in Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical and drug discovery. chemicalbook.com These powerful computational tools can accelerate the optimization of this compound by several orders of magnitude compared to traditional methods.

Future research should leverage AI and ML in the following areas:

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models, which have already been successfully applied to picolinic acid herbicides, can predict the biological activity of novel, unsynthesized analogs. drugbank.comyoutube.com Advanced ML algorithms can also predict ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, helping to prioritize candidates with favorable profiles. chemicalbook.com

De Novo Design: Employing generative models, such as Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs), to design entirely new molecules. chemicalbook.com These models can be trained on the structure of this compound and other active compounds to generate novel structures with optimized properties.

Target Identification: AI-driven approaches can analyze large biological datasets (e.g., genomics, proteomics) to identify and validate novel biological targets for the compound and its analogs. chemicalbook.com

Comparative Analysis with Endogenous Picolinic Acid Metabolites and Their Roles

To fully understand the biological implications of the synthetic compound this compound, it is essential to compare its actions with those of its endogenous counterpart. Picolinic acid is a natural catabolite of the essential amino acid L-tryptophan, produced via the kynurenine (B1673888) pathway. wikipedia.orgnih.gov This endogenous molecule is not inert; it possesses a range of documented biological activities.

Endogenous picolinic acid is known to be a chelating agent for divalent metal ions like zinc (Zn2+), and it is believed to play a role in the absorption of these ions from the intestine. chemicalbook.comwikipedia.org It has also been implicated in neuroprotective, immunological, and anti-proliferative processes. nih.govnih.gov Specifically, it can act in concert with interferon-gamma to modulate macrophage activity and inflammatory responses. chemicalbook.com

Future research should directly compare the effects of this compound with endogenous picolinic acid on these systems.

Table 2: Comparative Framework for Synthetic vs. Endogenous Picolinic Acid

| Feature | Endogenous Picolinic Acid | This compound (Hypothetical) | Research Question |

|---|---|---|---|

| Origin | Metabolite of L-tryptophan. nih.gov | Synthetic compound. | Does the synthetic origin alter its recognition by biological systems? |

| Primary Role | Metal ion chelation, immunomodulation. chemicalbook.comwikipedia.org | To be determined (e.g., herbicidal, therapeutic). | Does the synthetic analog retain or inhibit the natural functions of picolinic acid? |

| Cell Cycle Effects | Reversible G1 arrest in normal cells. nih.gov | To be investigated. | How do the dichlorophenyl substituents alter the interaction with cell cycle machinery? |

| Metabolic Stability | Part of a natural catabolic pathway. nih.gov | Likely metabolized by different enzymatic pathways. | What are the metabolic fates of the synthetic compound and are its metabolites active? |

This comparative analysis will be crucial for predicting the broader physiological impact and potential off-target effects of introducing this compound into a biological system.

Q & A

Basic: What are the recommended synthetic routes for preparing 4-(2,3-dichlorophenyl)picolinic acid and its derivatives?

Methodological Answer:

A common approach involves coupling 2,3-dichlorophenyl groups to picolinic acid scaffolds via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. For example, in structurally analogous compounds (e.g., 3,6-dichloro-N-(4-fluorophenyl)picolinamide), refluxing precursors like 3,6-dichloropicolinoyl chloride with aromatic amines in toluene under anhydrous conditions yields the target compound . Purification typically involves filtration, ethanol washing, and slow crystallization from methanol. Yield optimization (e.g., 90% in one study) depends on stoichiometric ratios and solvent choice .

Basic: How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological Answer:

Use a combination of:

- Elemental Analysis (EA): Compare calculated vs. observed C, H, and N percentages to confirm empirical formula .

- Nuclear Magnetic Resonance (NMR): Analyze , , and (if applicable) spectra to verify substitution patterns.

- X-ray Crystallography: Resolve intramolecular interactions (e.g., hydrogen bonds like N–H⋯N or C–H⋯O) and bond lengths (e.g., C=O at 1.200 Å in keto forms) .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>97% in commercial standards) using reverse-phase columns and UV detection .

Advanced: How does the electronic configuration of the 2,3-dichlorophenyl group influence the compound’s reactivity in metal chelation or biological systems?

Methodological Answer:

The electron-withdrawing Cl substituents on the phenyl ring enhance the electrophilicity of adjacent carbons, facilitating coordination with transition metals (e.g., Fe, Cu). Computational studies (DFT calculations) can map electrostatic potential surfaces to predict binding sites. Experimentally, UV-Vis spectroscopy and cyclic voltammetry quantify chelation stability constants. For biological activity, compare analogues (e.g., aripiprazole derivatives with 2,3-dichlorophenylpiperazine moieties) in receptor-binding assays to identify structure-activity relationships (SAR) .

Advanced: What strategies mitigate degradation of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies: Conduct accelerated degradation tests (e.g., 40°C/75% RH for 6 months) with HPLC monitoring.

- pH Optimization: Store solutions near neutral pH (6–8) to prevent hydrolysis of the picolinic acid moiety.

- Lyophilization: For long-term storage, lyophilize the compound and store in inert atmospheres (argon) at -20°C .

- Excipient Screening: Use stabilizers like cyclodextrins to encapsulate reactive groups .

Advanced: How can computational modeling predict the pharmacokinetic properties of this compound?

Methodological Answer:

- Molecular Docking: Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways.

- ADME Prediction Tools: Use software like SwissADME to estimate solubility (LogP ~2.5 for similar compounds), bioavailability, and blood-brain barrier permeability .

- QSAR Models: Corrogate substituent effects (e.g., Cl vs. F) on bioactivity using datasets from related dichlorophenyl derivatives .

Advanced: What analytical techniques resolve polymorphic forms or solvates of this compound?

Methodological Answer:

- X-ray Powder Diffraction (XRPD): Identify characteristic peaks (e.g., 3.8°, 7.4° 2θ) to distinguish polymorphs or solvates (e.g., formic acid solvates in carbamoyl-cyclohexane derivatives) .

- Thermogravimetric Analysis (TGA): Detect solvent loss (e.g., formic acid at 100–150°C) to confirm solvate stability .

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity and phase transitions under humidity stress .

Basic: What solvent systems are optimal for dissolving this compound in experimental formulations?

Methodological Answer:

- Primary Solvents: Use dimethyl sulfoxide (DMSO) or methanol for stock solutions (10 mM).

- Aqueous Buffers: Prepare working concentrations in PBS (pH 7.4) with <1% DMSO to maintain solubility.

- Co-solvents: Ethanol or polyethylene glycol (PEG-400) improve solubility in hydrophobic matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.